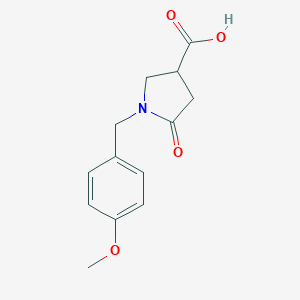

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

The compound “1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “4-Methoxybenzyl” part suggests a benzene ring with a methoxy (OCH3) group and a benzyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, esterification, or coupling reactions. For instance, 4-methoxybenzyl protection, a common step in the synthesis of complex molecules, involves the reaction of the carboxylic acid group with 4-methoxybenzyl chloride (PMBCl) in the presence of a base .Molecular Structure Analysis

The molecular structure would likely show a pyrrolidine ring attached to a carboxylic acid group, with a 4-methoxybenzyl group attached to one of the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The benzyl group could undergo electrophilic aromatic substitution or oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the specific functional groups present .Applications De Recherche Scientifique

Enzymatic Remediation of Pollutants

Enzymatic approaches using oxidoreductive enzymes have shown promise in the remediation of organic pollutants. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been used to degrade various recalcitrant compounds found in industrial wastewater. This process could potentially apply to the study or treatment of pollutants related to "1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid" and its derivatives (Husain & Husain, 2007).

Metal Influence on Organic Compounds

Research on the influence of metals on the electronic systems of biologically important ligands, including carboxylic acids, has been extensive. Spectroscopic studies reveal how metals affect the structure and reactivity of these compounds, potentially providing insights into the interaction of "this compound" with metals (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biocatalyst Inhibition by Carboxylic Acids

The study of biocatalyst inhibition by carboxylic acids provides valuable insights into microbial tolerance and the impact of carboxylic acids on industrial fermentation processes. Understanding the mechanisms behind the inhibitory effects of carboxylic acids can aid in the development of more robust microbial strains for bio-based production processes (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These enzymes play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

For instance, the compound might inhibit the activity of the targeted enzymes, leading to downstream effects .

Biochemical Pathways

Based on the potential targets, it could be involved in the regulation of amyloid beta (aβ) formation and tau phosphorylation, both of which are key processes in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

Similar compounds have been shown to be readily absorbed into the systemic circulation, with maximum concentration achieved within a short time following administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been shown to reduce the formation of aβ and the levels of phosphorylated forms of tau in cellular models of alzheimer’s disease . These effects could potentially slow the progression of the disease.

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNIXGHJLCLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)

![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)

![1-(4-Chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B349295.png)

![1-[(3-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B349297.png)

![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

![1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol](/img/structure/B349303.png)

![18-Phenyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one](/img/structure/B349304.png)